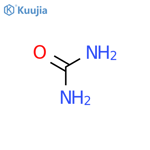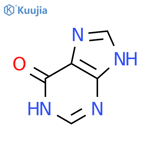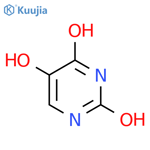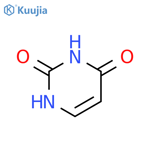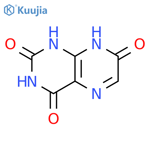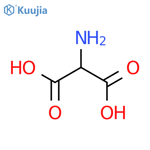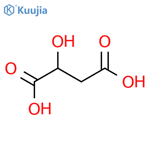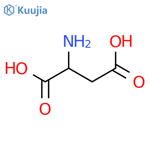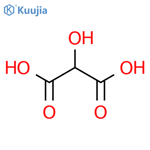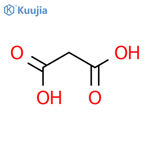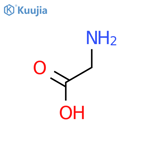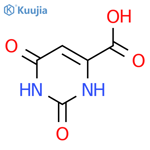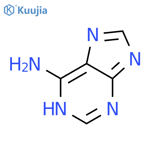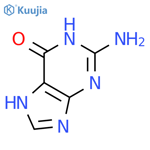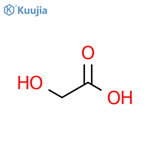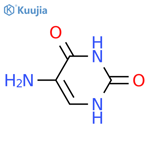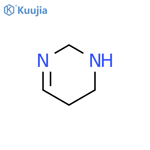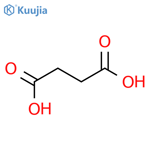- New Insights into the Characterization of 'Insoluble Black HCN Polymers', Chemistry & Biodiversity, 2012, 9(1), 25-40
Cas no 134434-28-9 (Pyrazine-2,5-diol)
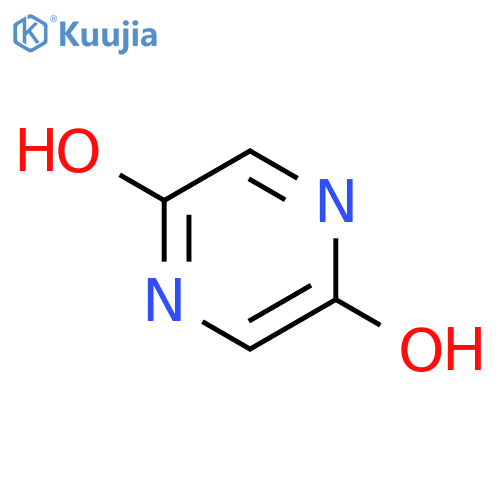
Pyrazine-2,5-diol 化学的及び物理的性質
名前と識別子
-
- Pyrazine-2,5-diol
- 2,5-Pyrazinediol
- 5-hydroxy-1H-pyrazin-2-one
- 2,5-DIHYDROXYPYRAZINE
- DTXSID50633423
- AKOS006285512
- SCHEMBL4584646
- 3-hydroxy-6(1h)-pyrazinone
- 5-hydroxypyrazin-2(1h)-one
- AB44015
- CHEBI:144044
- 134434-28-9
-
- インチ: InChI=1S/C4H4N2O2/c7-3-1-5-4(8)2-6-3/h1-2H,(H,5,8)(H,6,7)
- InChIKey: USHRADXTTYICIJ-UHFFFAOYSA-N
- ほほえんだ: N1C=C(O)N=CC=1O
計算された属性
- せいみつぶんしりょう: 112.02700
- どういたいしつりょう: 112.027277375g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 8
- 回転可能化学結合数: 0
- 複雑さ: 171
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.9
- トポロジー分子極性表面積: 61.7Ų
じっけんとくせい
- 密度みつど: 1.540±0.06 g/cm3 (20 ºC 760 Torr),
- ふってん: 538.8 °C at 760 mmHg
- フラッシュポイント: 279.7 °C
- ようかいど: 極めて溶解しやすい(1000 g/l)(25ºC)、
- PSA: 66.24000
- LogP: -0.11220
Pyrazine-2,5-diol セキュリティ情報
Pyrazine-2,5-diol 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
Pyrazine-2,5-diol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AD27050-1g |
Pyrazine-2,5-diol |
134434-28-9 | 1g |
$1757.00 | 2024-04-20 | ||
| A2B Chem LLC | AD27050-25g |
Pyrazine-2,5-diol |
134434-28-9 | 25g |
$6757.00 | 2024-04-20 | ||
| A2B Chem LLC | AD27050-5g |
Pyrazine-2,5-diol |
134434-28-9 | 5g |
$3424.00 | 2024-04-20 |
Pyrazine-2,5-diol 合成方法
合成方法 1
1.2 Reagents: Hydrochloric acid Solvents: Water ; 24 h, 110 °C
Pyrazine-2,5-diol Preparation Products
- Urea (57-13-6)
- Hypoxanthine (68-94-0)
- Isobarbituric Acid (496-76-4)
- Uracil (66-22-8)
- 2,4,7(1H,3H,8H)-Pteridinetrione (2577-38-0)
- 2-Aminomalonic Acid Monopotassium Salt (1068-84-4)
- Pyrazine-2,5-diol (134434-28-9)
- Malic acid (6915-15-7)
- 2-aminobutanedioic acid (617-45-8)
- Hydroxymalonic Acid (80-69-3)
- propanedioic acid (141-82-2)
- Glycine (56-40-6)
- 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid (65-86-1)
- Adenine (73-24-5)
- Guanine (73-40-5)
- 2-hydroxyacetic acid (79-14-1)
- 5-Aminouracil (932-52-5)
- Pyrimidine, 2,3,4,5-tetrahydro- (83921-18-0)
- butanedioic acid (110-15-6)
Pyrazine-2,5-diol 関連文献
-
Micha?l Méret,Daniel Kopetzki,Thomas Degenkolbe,Sabrina Kleessen,Zoran Nikoloski,Verena Tellstroem,Aiko Barsch,Joachim Kopka,Markus Antonietti,Lothar Willmitzer RSC Adv. 2014 4 16777
Pyrazine-2,5-diolに関する追加情報
Pyrazine-2,5-diol(134434-28-9)に関する最新研究動向
Pyrazine-2,5-diol(CAS番号:134434-28-9)は、ピラジン骨格を有する有機化合物であり、近年、医薬品開発や生物活性物質としての応用可能性が注目されています。本化合物は、その特異的な化学構造から、抗酸化作用や抗炎症作用を示すことが報告されており、特に神経変性疾患や代謝性疾患の治療標的としての研究が進められています。
2023年から2024年にかけて発表された最新の��究によると、Pyrazine-2,5-diolは、アルツハイマー病モデルにおいてアミロイドβ凝集を抑制する効果が確認されました。この研究では、分子動力学シミュレーションとin vitroアッセイを組み合わせたアプローチが採用され、Pyrazine-2,5-diolがアミロイドβペプチドと特異的に相互作用し、その凝集を阻害するメカニズムが明らかにされました。
さらに、別の研究グループは、Pyrazine-2,5-diolの誘導体がNAD(P)H:キノン酸化還元酵素1(NQO1)の活性を増強することを発見しました。この酵素は細胞内の酸化ストレス防御機構において重要な役割を果たしており、Pyrazine-2,5-diol誘導体ががん化学予防剤としての可能性を秘めていることが示唆されています。
合成化学の分野では、Pyrazine-2,5-diolを出発原料とする新規合成経路の開発が進められています。特に、マイクロ波照射を利用した効率的な合成法が報告され、従来法に比べて反応時間の短縮と収率の向上が達成されています。この技術革新は、Pyrazine-2,5-diolの大量合成を可能にし、その医薬品応用を促進するものと期待されています。
薬物動態研究においては、Pyrazine-2,5-diolの生体内動態を明らかにするために、LC-MS/MS法を用いた定量分析法が確立されました。この分析法は高い感度と特異性を有し、今後の前臨床試験における薬物動態評価の基盤となることが期待されます。
今後の展望として、Pyrazine-2,5-diolの構造活性相関(SAR)研究を通じたより強力な誘導体の開発、および各種疾患モデルにおける治療効果の詳細な評価が求められています。また、その作用機序をさらに解明するための構造生物学的研究も重要な課題です。
総じて、Pyrazine-2,5-diol(134434-28-9)は、その多様な生物活性と化学的な修飾可能性から、創薬研究において重要な化合物として位置付けられており、今後の研究の進展が期待されます。
134434-28-9 (Pyrazine-2,5-diol) 関連製品
- 931-18-0(1,4-Dihydropyrazine-2,3-dione)
- 6270-63-9(pyrazin-2-ol)
- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)
- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)
- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)
- 849353-34-0(4-bromopyrimidin-5-amine)
- 1892462-89-3(1-(2-chloroquinolin-3-yl)cyclopropylmethanamine)
- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)
- 2411246-29-0(N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide)
- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)




